Methyl 2-oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)acetate
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Construction of Pyrazolo[4,3-c]pyridines
Methyl (5-oxopyrazol-3-yl)acetate has been used in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, involving the addition to methylthiocyanate C≡N bond in the presence of Ni(OAc)2 (Prezent et al., 2016).
Synthesis of Pyrrolo[3,2-c]pyridin-4(5H)-ones
An efficient tandem intermolecular one-pot aldol condensation/aza-addition reaction of 2-methyl-3-carbamoylpyrroles and aldehydes has been developed to synthesize 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones (Zhang et al., 2017).
Synthesis of 3-(Pyridin-2-yl)indolizine Skeletons
Direct oxidative cleavage of multiple Csp3-H bonds and a C-C bond in 2-(pyridin-2-yl)acetate derivatives has been achieved, leading to the synthesis of diverse 3-(pyridin-2-yl)indolizines (Wu et al., 2017).
Xanthine Oxidase Inhibitory Analysis
The synthesis of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-dideazaxanthine) and its derivatives has been accomplished for inhibitory analysis on xanthine oxidase (Schneller et al., 1978).
Synthesis of Bioactive Compounds
Synthesis of Annelated 2-Oxopiperazines
Interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides led to the formation of previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1,2-a)pyrazine-9-carboxylates (Svetlana et al., 2015).
Synthesis of N-Substituted Piracetam Salts
Methyl (2-oxo-1-pyrrolidinyl)acetate reacts with (aminomethyl)pyridines to form (2-oxo-1-pyrrolidinyl)(N-pyridinylmethyl)acetamide, leading to new salts of N-substituted piracetam with potential antibacterial and antifungal activity (Pernak & Drygas, 2000).
Antimicrobial Agent Synthesis
Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities (Hublikar et al., 2019).
Safety and Hazards
properties
IUPAC Name |
methyl 2-oxo-2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)9(13)7-5-12-8-2-3-11-4-6(7)8/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKIKDWKRSPZKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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